molecular formula C25H20BrN5O2S B2592707 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 896677-31-9

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No.: B2592707
CAS No.: 896677-31-9
M. Wt: 534.43
InChI Key: OLPSOXHREXADGP-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound that features a unique combination of indole, triazole, and acetamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones to form the triazole ring.

    Indole Attachment: The indole moiety is introduced through a nucleophilic substitution reaction.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, or antibacterial agent.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may serve as an intermediate in the synthesis of more complex molecules or as a probe in chemical biology.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide
  • 2-((5-(1H-indol-3-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN5O2S/c1-33-19-12-10-18(11-13-19)31-24(21-14-27-22-5-3-2-4-20(21)22)29-30-25(31)34-15-23(32)28-17-8-6-16(26)7-9-17/h2-14,27H,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPSOXHREXADGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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